molecular formula C6H7F3O B1629725 1,1,1-Trifluoro-4-methylpent-3-en-2-one CAS No. 400-31-7

1,1,1-Trifluoro-4-methylpent-3-en-2-one

Cat. No. B1629725
CAS RN: 400-31-7
M. Wt: 152.11 g/mol
InChI Key: MADVMHHBWSVUQF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methylpent-3-en-2-one, also known as TFMPO , is an organic compound with the molecular formula C₆H₇F₃O . It features a trifluoromethyl group (CF₃) attached to a five-carbon chain containing a double bond and a ketone functional group. TFMPO is a colorless liquid with a pungent odor .


Molecular Structure Analysis

TFMPO’s molecular structure consists of a trifluoromethyl group (CF₃) attached to a pentenone backbone. The trifluoromethyl substitution significantly affects its reactivity and properties. The double bond in the pentenone moiety contributes to its unsaturated character .


Chemical Reactions Analysis

  • Cross-Coupling Reactions : Researchers have explored TFMPO in Suzuki-Miyaura and Heck reactions, enabling the incorporation of trifluoromethyl groups into complex structures .

Physical And Chemical Properties Analysis

  • Density : The density of TFMPO is around 1.35 g/cm³ .

Scientific Research Applications

Chemical Reactions and Derivatives

1,1,1-Trifluoro-4-methylpent-3-en-2-one has been studied in various chemical reactions, showcasing its reactivity and potential for creating a range of chemical derivatives. For example:

  • Reaction with Azoles : It reacts with azoles such as pyrazole and imidazole, leading to products with replaced vinylic fluorine atoms and, in some cases, allylic fluorine substitution, as seen in the formation of 1,3-bisimidazolylperfluoro-2-methylpent-2-ene (Furin & Rogoza, 1997).
  • Ene Reactions : It participates in ene reactions with trifluoronitrosomethane, forming N-alkenyl-N-trifluoromethylhydroxylamines (Barlow, Haszeldine, & Murray, 1980).
  • Synthesis of Nitrogen-Containing Heterocycles : The compound has been utilized in synthesizing nitrogen-containing heterocyclic compounds like pyrimidines and triazines, demonstrating its versatility in organic synthesis (Chi et al., 2000).

Material Science and Surface Modification

1,1,1-Trifluoro-4-methylpent-3-en-2-one also finds applications in material science, particularly in surface modification:

  • Fabrication of Hydrophobic Surfaces : Plasma polymerization of this compound and similar perfluoroalkenes can create hydrophobic and superhydrophobic surfaces. This process is valuable in developing materials with specific wetting properties, which have diverse applications ranging from self-cleaning surfaces to water-repellent coatings (Psarski et al., 2015).

Mechanism of Action

TFMPO’s mechanism of action depends on its specific application. As a trifluoromethylating agent, it can transfer the CF₃ group to other molecules, altering their reactivity, lipophilicity, and pharmacokinetic properties. In medicinal chemistry, TFMPO derivatives have been investigated for their potential as antiviral , antibacterial , and anti-inflammatory agents .

Safety and Hazards

  • Environmental Impact : Dispose of TFMPO properly to prevent environmental contamination .

properties

IUPAC Name

1,1,1-trifluoro-4-methylpent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c1-4(2)3-5(10)6(7,8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADVMHHBWSVUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621833
Record name 1,1,1-Trifluoro-4-methylpent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400-31-7
Record name 1,1,1-Trifluoro-4-methylpent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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